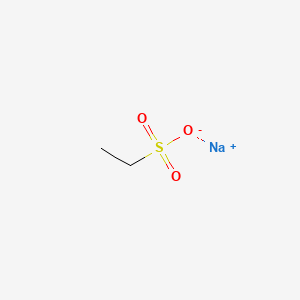

Sodium Ethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium ethanesulfonate is an organosulfur compound with the chemical formula CH₃CH₂SO₃Na·H₂O. It is the sodium salt of ethanesulfonic acid and is commonly used in various chemical and industrial applications. This compound is known for its high solubility in water and its role as a building block in the synthesis of other organosulfur compounds.

准备方法

Synthetic Routes and Reaction Conditions: Sodium ethanesulfonate can be synthesized through the neutralization of ethanesulfonic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water:

CH3CH2SO3H+NaOH→CH3CH2SO3Na+H2O

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is often crystallized and dried to obtain the final compound.

化学反应分析

Types of Reactions: Sodium ethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products:

Substitution Reactions: The major products are often sulfonate esters or other substituted sulfonates.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

科学研究应用

Sodium ethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfonates.

Biology: this compound is used in biochemical studies to investigate the role of sulfonate groups in biological systems.

Medicine: It is explored for its potential use in drug formulations and as a stabilizing agent for certain pharmaceuticals.

Industry: this compound is used in the production of detergents, surfactants, and other cleaning agents due to its excellent solubility and stability.

作用机制

The mechanism by which sodium ethanesulfonate exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, the sulfonate group can interact with proteins and enzymes, affecting their function and activity. The specific molecular targets and pathways involved vary based on the context of its use.

相似化合物的比较

Sodium Methanesulfonate (CH₃SO₃Na): Similar in structure but with a shorter carbon chain.

Sodium Propanesulfonate (CH₃CH₂CH₂SO₃Na): Similar but with a longer carbon chain.

Sodium p-Toluenesulfonate (CH₃C₆H₄SO₃Na): Contains an aromatic ring, making it structurally different.

Uniqueness: Sodium ethanesulfonate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly soluble in water while still being able to participate in organic reactions. Its intermediate chain length also provides a balance between reactivity and stability, making it versatile for various applications.

属性

CAS 编号 |

5324-47-0 |

|---|---|

分子式 |

C2H6NaO3S |

分子量 |

133.12 g/mol |

IUPAC 名称 |

sodium;ethanesulfonate |

InChI |

InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5); |

InChI 键 |

QDPMLKBAQOZXEF-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

5324-47-0 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium Ethanesulfonate impact the performance of dye-sensitized solar cells (DSSCs)?

A: Research indicates that this compound (SES) can enhance the performance of DSSCs by modifying the surface of Titanium Dioxide (TiO2) photoelectrodes. [] When a TiO2 film is treated with an aqueous SES solution, it leads to an increase in open circuit voltage (Voc), short circuit current (Jsc), and fill factor (FF), ultimately resulting in a higher power conversion efficiency. [] This improvement is attributed to SES suppressing the recombination of photo-injected electrons with I3− ions at the TiO2 interface, thereby extending the electron lifetime. []

Q2: Can this compound influence molecular transport across lipid bilayers?

A: Yes, studies utilizing Second Harmonic Generation (SHG) have demonstrated that this compound can affect the transport rate of organic cations, such as Malachite Green (MG), across Dioleoylphosphatidylglycerol (DOPG) liposome bilayers. [] Notably, the transport rate is independent of the concentration of this compound, unlike inorganic counterions like Chloride or Bromide. [] This suggests that the specific chemical nature of the counterion plays a crucial role in modulating molecular transport across lipid membranes.

Q3: How do substituents on the ethanesulfonate moiety affect the 33S NMR chemical shifts?

A: Research using 33S Nuclear Magnetic Resonance (NMR) spectroscopy has shown that the electronic properties of substituents on the ethanesulfonate group significantly influence the 33S NMR chemical shifts. [] Electron-withdrawing substituents lead to an upfield shift of the 33S resonance, a phenomenon known as the reverse chemical shift effect. [] Density Functional Theory (DFT) calculations and Natural Chemical Shielding (NCS) analysis reveal that this effect primarily stems from changes in the paramagnetic contribution to the sulfur shielding constant. [] These variations arise from changes in electron density at the sulfur nucleus due to the polarization of S-C and S-O bonds within the -C-SO3- moiety induced by different substituents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。